molecular formula C7H13ClFN B1485110 3-Cyclobutyl-3-fluoroazetidine hydrochloride CAS No. 2098024-00-9

3-Cyclobutyl-3-fluoroazetidine hydrochloride

Cat. No. B1485110
CAS RN: 2098024-00-9
M. Wt: 165.63 g/mol
InChI Key: UWZFVZYOFKEPSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 3-Cyclobutyl-3-fluoroazetidine hydrochloride consists of a cyclobutyl group attached to a 3-fluoroazetidine ring. The exact structural details or 3D conformation could not be found from the web search results.


Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 165.63 g/mol, and its molecular formula is C7H13ClFN. More specific physical and chemical properties were not available from the web search results.

Scientific Research Applications

Synthesis of 3-Cyclobutyl-3-fluoroazetidine Hydrochloride Derivatives
Synthetic routes for derivatives of this compound have been a focus due to their potential applications in medicinal chemistry. For instance, the successful synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a fluorinated heterocyclic amino acid, suggests the molecule's utility as a building block in medicinal chemistry, demonstrating the compound's significance in the synthesis of complex molecules (Van Hende et al., 2009).

Antiviral Properties
Some derivatives of 3-Cyclobutyl-3-fluoroazetidine have demonstrated promising antiviral properties. For example, specific pyrimidine derivatives, where cyclobutyl groups are introduced at the beta-position of the aminoalkyl group, showed significant antiviral potency against types A and B influenza virus, highlighting the potential of these compounds in antiviral therapy (Hisaki et al., 1999).

Intramolecular Interactions and Molecular Conformations
The study of molecular structures like 3-fluoroazetidinium hydrochloride, a derivative of this compound, has shown that intramolecular interactions, specifically the through-space C–F⋯N+ interaction, significantly influence the conformations of these molecules. This insight is crucial for understanding the molecule's behavior and its potential applications in drug design (Gooseman et al., 2006).

Building Blocks for Drug Discovery
3-((Hetera)cyclobutyl)azetidines, derivatives of 3-Cyclobutyl-3-fluoroazetidine, have been identified as crucial building blocks in drug discovery. Their increased size and conformational flexibility compared to traditional heterocycles like piperidine and morpholine make them valuable in lead optimization programs for developing new therapeutic agents (Feskov et al., 2019).

properties

IUPAC Name

3-cyclobutyl-3-fluoroazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FN.ClH/c8-7(4-9-5-7)6-2-1-3-6;/h6,9H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZFVZYOFKEPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2(CNC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclobutyl-3-fluoroazetidine hydrochloride
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3-Cyclobutyl-3-fluoroazetidine hydrochloride
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3-Cyclobutyl-3-fluoroazetidine hydrochloride
Reactant of Route 4
3-Cyclobutyl-3-fluoroazetidine hydrochloride
Reactant of Route 5
3-Cyclobutyl-3-fluoroazetidine hydrochloride
Reactant of Route 6
3-Cyclobutyl-3-fluoroazetidine hydrochloride

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